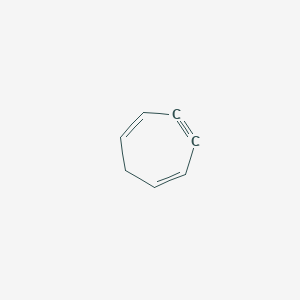

Cyclohepta-1,5-dien-3-yne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62187-31-9 |

|---|---|

Molecular Formula |

C7H6 |

Molecular Weight |

90.12 g/mol |

IUPAC Name |

cyclohepta-1,5-dien-3-yne |

InChI |

InChI=1S/C7H6/c1-2-4-6-7-5-3-1/h1-2,5,7H,3H2 |

InChI Key |

OFBRQYCTJJAFIR-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC#CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Cyclohepta-1,5-dien-3-yne: A Technical Guide on a Putative Cyclic Alkyne

Disclaimer: Direct experimental synthesis and characterization data for cyclohepta-1,5-dien-3-yne are not available in the current scientific literature. This guide provides a comprehensive overview based on theoretical considerations, computational data for analogous compounds, and established knowledge of related cyclic alkynes. The content is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a seven-membered cyclic hydrocarbon containing two double bonds and one triple bond. As a medium-sized cyclic alkyne, it is predicted to be a highly strained and reactive molecule. Such compounds are often transient intermediates in chemical reactions rather than stable, isolable species. Understanding the potential synthesis and properties of this compound is of interest for exploring novel reactive intermediates and designing new synthetic methodologies. This whitepaper summarizes the predicted properties of this elusive molecule and proposes potential synthetic strategies and characterization methods based on analogies to known compounds.

Proposed Synthesis

While the direct synthesis of this compound has not been reported, a plausible synthetic route can be envisioned by adapting methodologies used for the synthesis of larger cyclo-1,3-dien-5-ynes. A potential multi-step sequence is outlined below. The generation of the final product would likely need to occur in situ at low temperatures due to its expected instability.

A possible, though unverified, synthetic pathway could involve a multi-step process culminating in an intramolecular reaction to form the strained seven-membered ring.

The Elusive Structure: A Theoretical Exploration of Cyclohepta-1,5-dien-3-yne's Electronic Landscape

A technical guide for researchers, scientists, and drug development professionals.

Introduction: The Challenge of a Strained Cyclic Dienyne

Cyclohepta-1,5-dien-3-yne represents a fascinating yet synthetically challenging molecular architecture. The inclusion of a linear alkyne functional group within a seven-membered ring introduces significant ring strain, profoundly influencing its geometry, stability, and electronic properties.[1][2] This inherent strain is a direct consequence of the deviation of the sp-hybridized carbon bond angles from the ideal 180°.[1][3] Understanding the electronic structure and bonding of this molecule is crucial for predicting its reactivity and potential applications in medicinal chemistry and materials science.

This whitepaper will extrapolate from the known chemistry of strained cycloalkynes and computational studies on related cyclic dienynes to construct a theoretical framework for the electronic properties of this compound.

Theoretical Bonding and Electronic Structure

The electronic structure of this compound is dominated by the interplay between the strained alkyne bond and the two olefinic double bonds within the seven-membered ring.

The Strained Alkyne

In a typical acyclic alkyne, the two carbon atoms of the triple bond are sp-hybridized, resulting in a linear geometry with bond angles of 180°. However, the geometric constraints of the seven-membered ring in this compound force a significant deviation from this ideal linearity. This bending of the C-C≡C-C unit is the primary source of ring strain.[1][2]

This angle strain has several important consequences for the electronic structure of the alkyne moiety:

-

Rehybridization: The sp-hybridized carbons of the alkyne are forced to rehybridize, incorporating more p-character to accommodate the bent geometry. This results in alkyne carbon atoms with hybridization somewhere between sp and sp².

-

Weakened π-bonds: The distortion from linearity leads to less effective overlap of the p-orbitals that form the two π-bonds of the alkyne. This results in weaker and more reactive π-bonds compared to a linear alkyne.

-

Non-degenerate π-orbitals: In a linear alkyne, the two π-bonds are degenerate (have the same energy). In a strained cycloalkyne, this degeneracy is lifted. The in-plane π-bond (lying in the approximate plane of the ring) is more destabilized by the bending than the out-of-plane π-bond.

Conjugation and Homoconjugation

The presence of two double bonds in conjugation with the strained alkyne in this compound suggests the possibility of extended π-electron delocalization. However, the non-planar, twisted conformation of the seven-membered ring will likely limit the extent of this conjugation.

It is plausible that both direct conjugation (through-bond) and homoconjugation (through-space) interactions play a role in the overall electronic structure. The spatial proximity of the p-orbitals of the double bonds and the strained alkyne could allow for through-space overlap, influencing the molecule's frontier molecular orbitals.

Predicted Molecular Geometry

While no experimental structural data exists for this compound, we can predict its key geometric features based on computational studies of similar molecules.

Bond Lengths and Angles

The bond lengths and angles of this compound are expected to deviate significantly from standard values due to ring strain.

| Parameter | Predicted Value | Rationale |

| Alkyne C≡C Bond Length | ~1.22 - 1.24 Å | Slightly elongated compared to a linear alkyne (~1.20 Å) due to weakened π-bonding. |

| Alkyne C-C≡C Bond Angle | ~150° - 160° | Significantly deviated from the ideal 180° to accommodate the seven-membered ring. |

| Olefinic C=C Bond Lengths | ~1.34 - 1.36 Å | Typical for a cis-double bond within a cyclic system. |

Note: These are estimated values and would require confirmation through computational modeling or experimental characterization.

Proposed Experimental and Computational Protocols

To elucidate the precise electronic structure and bonding of this compound, a combined experimental and computational approach would be necessary.

Synthesis

The synthesis of this compound would likely be a significant challenge due to its high reactivity. Potential synthetic routes could involve dehydrohalogenation of a suitable dihalogenated cycloheptadiene precursor or a ring-closing metathesis reaction.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide crucial information about the connectivity and electronic environment of the atoms in the molecule. The chemical shifts of the acetylenic and olefinic carbons would be particularly informative regarding the extent of strain and conjugation.

-

Infrared (IR) Spectroscopy: The C≡C stretching frequency in the IR spectrum would be a key indicator of the alkyne's bond strength. A lower frequency compared to acyclic alkynes would be expected due to the weakening of the triple bond.

-

Photoelectron Spectroscopy: This technique could be used to probe the energies of the molecular orbitals, providing direct experimental evidence for the lifting of the π-orbital degeneracy in the strained alkyne.

Computational Modeling

High-level quantum chemical calculations would be indispensable for a detailed understanding of the electronic structure.

Figure 1. A proposed computational workflow for the theoretical investigation of this compound.

Visualizing the Strained Bonding

The following diagram illustrates the key features of the proposed bonding in this compound.

Figure 2. A schematic representation of the bonding in this compound highlighting the strained alkyne.

Conclusion and Outlook

This compound remains a molecule of significant theoretical interest. Based on the principles of strained cyclic alkynes, it is predicted to possess a highly distorted and reactive electronic structure. The angle strain in the seven-membered ring is expected to lead to a bent alkyne moiety with weakened and non-degenerate π-bonds. The presence of two olefinic double bonds introduces the possibility of complex conjugative and homoconjugative interactions.

The synthesis and characterization of this molecule would be a considerable scientific achievement, providing valuable experimental data to validate and refine our theoretical understanding of bonding in strained cyclic systems. Such knowledge would be highly beneficial for the rational design of novel bioactive molecules and functional materials. Further computational studies are strongly encouraged to provide a more detailed and quantitative picture of the electronic landscape of this intriguing molecule.

References

A Historical Perspective on the Discovery of Cycloheptynes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of strained cyclic alkynes, or cycloalkynes, has been a captivating area of organic chemistry, pushing the boundaries of our understanding of chemical bonding and reactivity. Among these fascinating molecules, cycloheptyne (C₇H₁₀) holds a significant place. As a seven-membered ring containing a triple bond, it is substantially strained and highly reactive, existing only as a transient intermediate.[1][2] Its fleeting existence has made its direct observation challenging, necessitating ingenious experimental designs to infer its presence and study its reactivity. This technical guide provides a comprehensive historical perspective on the discovery of cycloheptyne, detailing the key experiments, synthetic methodologies, and theoretical underpinnings that have shaped our knowledge of this elusive molecule.

The Early Years: Postulation and the Quest for Evidence

The concept of cyclic alkynes with small rings was initially met with skepticism due to the inherent geometric constraints of the linear C-C≡C-C bond angle (180°). Forcing this linearity into a small ring would induce significant angle strain, rendering the molecule highly unstable. The pioneering work of Georg Wittig in the mid-20th century on dehydrobenzene (benzyne) and other strained intermediates laid the conceptual groundwork for considering the existence of small-ring cycloalkynes.[3] His research demonstrated that highly reactive, non-isolable species could be generated in situ and trapped, providing a paradigm for the investigation of molecules like cycloheptyne.

Early efforts to generate and characterize cycloheptyne focused on creating conditions that would favor its formation as a transient species and then immediately capturing it with a reactive partner. These "trapping" experiments provided the first indirect but compelling evidence for the existence of cycloheptyne.

Key Synthetic Methodologies for the Generation of Cycloheptyne

The transient nature of cycloheptyne necessitates its in-situ generation from stable precursors. Several methods have been developed over the years, each with its own advantages and limitations.

Dehydrohalogenation of 1-Halocycloheptenes

One of the earliest and most straightforward approaches to generating cycloheptyne is through the dehydrohalogenation of a 1-halocycloheptene. This elimination reaction, typically carried out in the presence of a strong base, removes a hydrogen halide molecule to form the triple bond.

Experimental Protocol: Generation of Cycloheptyne via Dehydrohalogenation of 1-Chlorocycloheptene and Trapping with 1,3-Diphenylisobenzofuran

-

Materials: 1-chlorocycloheptene, sodium amide (NaNH₂), liquid ammonia, 1,3-diphenylisobenzofuran (DPBF), diethyl ether.

-

Procedure:

-

A solution of 1-chlorocycloheptene and a slight excess of 1,3-diphenylisobenzofuran in anhydrous diethyl ether is prepared in a three-necked flask equipped with a dry ice condenser and a stirring bar.

-

The flask is cooled in a dry ice/acetone bath, and liquid ammonia is condensed into the flask.

-

A freshly prepared solution of sodium amide in liquid ammonia is added dropwise to the stirred reaction mixture.

-

The reaction is allowed to proceed at the temperature of refluxing ammonia for several hours.

-

The reaction is quenched by the careful addition of ammonium chloride.

-

The ammonia is allowed to evaporate, and the remaining ethereal solution is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The resulting solid residue is purified by column chromatography or recrystallization to yield the Diels-Alder adduct of cycloheptyne and 1,3-diphenylisobenzofuran.

-

Oxidation of Cycloheptane-1,2-dione Dihydrazone

Another classical method for generating cycloheptyne involves the oxidation of the dihydrazone of cycloheptane-1,2-dione. This reaction proceeds through a diazene intermediate, which then extrudes nitrogen to form the alkyne.

Experimental Protocol: Generation of Cycloheptyne via Oxidation of Cycloheptane-1,2-dione Dihydrazone and Trapping

-

Materials: Cycloheptane-1,2-dione dihydrazone, mercuric oxide (HgO) or lead tetraacetate, a trapping agent (e.g., 1,3-diphenylisobenzofuran), anhydrous solvent (e.g., benzene or dichloromethane).

-

Procedure:

-

Cycloheptane-1,2-dione dihydrazone and the trapping agent are dissolved in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The oxidizing agent (e.g., yellow mercuric oxide) is added portion-wise to the stirred solution at room temperature or with gentle heating.

-

The reaction progress is monitored by the evolution of nitrogen gas and the disappearance of the starting materials (e.g., by thin-layer chromatography).

-

After the reaction is complete, the solid byproducts are removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the resulting residue is purified by chromatography to isolate the trapped adduct.

-

Trapping Experiments: The Definitive Proof

The high reactivity of cycloheptyne means it readily undergoes cycloaddition reactions. This property has been exploited to "trap" the fleeting intermediate with various reagents, providing stable adducts that can be isolated and characterized, thereby confirming the initial presence of cycloheptyne.

One of the most effective and widely used trapping agents is 1,3-diphenylisobenzofuran (DPBF).[4][5] DPBF is a highly reactive diene that rapidly undergoes a [4+2] Diels-Alder cycloaddition with dienophiles, including strained alkynes. The reaction is often visually indicative, as the bright yellow-orange color of DPBF fades as it is consumed.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the generation and characterization of cycloheptyne.

Table 1: Representative Yields of Cycloheptyne Trapping Reactions

| Generation Method | Trapping Agent | Adduct Type | Reported Yield (%) |

| Dehydrohalogenation of 1-chlorocycloheptene | 1,3-Diphenylisobenzofuran | Diels-Alder Adduct | ~40-60 |

| Oxidation of cycloheptane-1,2-dione dihydrazone | 1,3-Diphenylisobenzofuran | Diels-Alder Adduct | ~30-50 |

| Dehydrohalogenation of 1-bromocycloheptene | Phenylazide | Triazole Adduct | ~25-45 |

Table 2: Spectroscopic Data for the Diels-Alder Adduct of Cycloheptyne and 1,3-Diphenylisobenzofuran

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.80-7.00 | m | - | Aromatic protons (DPBF moiety) |

| ¹H | 2.50-1.50 | m | - | Aliphatic protons (cycloheptyne moiety) |

| ¹³C | ~145-125 | - | - | Aromatic carbons (DPBF moiety) |

| ¹³C | ~90 | - | - | Alkynyl carbons of the adduct |

| ¹³C | ~30-25 | - | - | Aliphatic carbons (cycloheptyne moiety) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific isomeric form of the adduct.[1][6][7][8][9]

Table 3: Calculated Strain Energy of Cycloheptyne

| Computational Method | Strain Energy (kcal/mol) | Reference |

| DFT (B3LYP) | ~25-30 | Based on general trends for cycloalkynes |

| MM2 | ~28 | Based on general trends for cycloalkynes |

Note: The calculated strain energy can vary depending on the level of theory and the specific isodesmic or homodesmotic reactions used for its determination.[10][11][12][13]

Visualizing the Discovery and Synthesis of Cycloheptyne

The following diagrams, generated using the DOT language, illustrate the key pathways and logical relationships in the study of cycloheptyne.

Caption: Historical development of the discovery of cycloheptyne.

Caption: Synthetic pathways for the generation of cycloheptyne.

Conclusion

The story of cycloheptyne is a testament to the creativity and perseverance of organic chemists. From its theoretical postulation to its definitive, albeit indirect, detection, the journey has been marked by the development of clever synthetic strategies and trapping experiments. While cycloheptyne itself remains too reactive for isolation under normal conditions, its transient existence has been firmly established through the characterization of its various adducts. The study of cycloheptyne and other strained cycloalkynes continues to be an active area of research, with implications for understanding fundamental chemical principles and for applications in areas such as materials science and bioorthogonal chemistry.[2][14] The historical perspective presented in this guide provides a foundation for researchers and scientists to appreciate the intellectual and experimental challenges that were overcome to bring the chemistry of this fascinating molecule to light.

References

- 1. rsc.org [rsc.org]

- 2. Photochemical Generation and Cycloadditions of Strained Cycloalkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. api.pageplace.de [api.pageplace.de]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Diphenylisobenzofuran - Wikipedia [en.wikipedia.org]

- 6. (PDF) 1H And13C NMR Assignments for a Series of Diels-Alder [research.amanote.com]

- 7. researchgate.net [researchgate.net]

- 8. (1) H and (13) C NMR assignments for a series of Diels-Alder adducts of anthracene and 9-substituted anthracenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. d-nb.info [d-nb.info]

- 13. Bending versus Twisting Acenes – A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

A Theoretical Exploration of the Spectroscopic Properties of Cyclohepta-1,5-dien-3-yne

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: Cyclohepta-1,5-dien-3-yne is a strained, cyclic unsaturated hydrocarbon. Due to its high reactivity, experimental characterization of this molecule is challenging, and consequently, a comprehensive spectroscopic analysis is not available in the refereed literature. This technical guide provides a theoretical overview of the predicted spectroscopic properties of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The data presented herein are based on established principles of spectroscopy and computational chemistry, offering a predictive framework for the identification and characterization of this and similar strained cyclic molecules.

Introduction

This compound is a seven-membered carbocycle containing two double bonds and one triple bond. The significant ring strain and the reactivity of the conjugated π-system make this an intriguing yet synthetically challenging target. The absence of experimental data necessitates a theoretical approach to understanding its structural and electronic properties. This guide outlines the expected spectroscopic signatures of this compound, providing a valuable reference for researchers exploring novel strained ring systems.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups and comparison with related, experimentally characterized compounds.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to be complex due to the conformational flexibility of the seven-membered ring and the through-space interactions of the protons. The chemical shifts are influenced by the anisotropic effects of the double and triple bonds.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1, H6 | 5.8 - 6.2 | Multiplet | J(H1,H2), J(H6,H5) ≈ 10-12 (cis); J(H1,H7), J(H6,H7) ≈ 2-4 |

| H2, H5 | 6.0 - 6.4 | Multiplet | J(H2,H1), J(H5,H6) ≈ 10-12 (cis) |

| H4, H7 | 2.5 - 2.9 | Multiplet | J(H4,H5), J(H7,H1), J(H7,H6) ≈ 2-4 |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will be characterized by signals in the olefinic and alkynyl regions, as well as an upfield signal for the sp³-hybridized carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1, C6 | 125 - 135 |

| C2, C5 | 130 - 140 |

| C3, C4 | 85 - 95 |

| C7 | 30 - 40 |

Predicted IR Spectral Data

The infrared spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, and C≡C stretching and bending vibrations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| =C-H Stretch | 3010 - 3090 | Medium |

| -C-H Stretch (sp³) | 2850 - 2960 | Medium |

| C≡C Stretch | 2100 - 2150 | Weak to Medium |

| C=C Stretch | 1640 - 1680 | Medium |

| =C-H Bend | 650 - 1000 | Strong |

Predicted UV-Vis Spectral Data

The UV-Vis spectrum of this compound is anticipated to exhibit absorptions corresponding to π-π* transitions within the conjugated system. The strained nature of the ring may lead to a red shift compared to acyclic analogues.

| Transition | Predicted λmax (nm) | **Molar Absorptivity (ε, M⁻¹cm⁻¹) ** |

| π → π | ~230 - 260 | > 5000 |

| π → π (longer wavelength) | ~280 - 320 | < 1000 |

Experimental and Computational Protocols

As experimental data for this compound is not available, this section outlines a general methodology for the computational prediction of its spectroscopic properties.

Computational Methodology for Spectroscopic Prediction

A robust approach for predicting the spectroscopic properties of a molecule like this compound involves the use of Density Functional Theory (DFT).

Workflow for Computational Prediction:

-

Geometry Optimization: The first step is to obtain a stable 3D structure of the molecule. This is typically achieved using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).

-

Frequency Calculations: Once the geometry is optimized, harmonic frequency calculations are performed at the same level of theory. These calculations confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provide the predicted IR spectrum.

-

NMR Chemical Shift Calculations: NMR shielding tensors are calculated using a method like Gauge-Independent Atomic Orbital (GIAO) with a larger basis set (e.g., 6-311+G(2d,p)) for better accuracy. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

-

UV-Vis Spectra Simulation: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum.

Logical Relationships in Spectroscopic Data

The predicted spectroscopic data are interconnected and provide complementary information about the molecule's structure.

Conclusion

This technical guide provides a theoretical framework for the spectroscopic properties of the highly strained and likely reactive molecule, this compound. While experimental validation is currently absent, the predicted NMR, IR, and UV-Vis data serve as a valuable starting point for the identification of this or structurally related compounds. The outlined computational methodologies offer a reliable pathway for the in-silico characterization of novel molecules in the field of drug development and materials science. It is our hope that this theoretical guide will stimulate further experimental and computational research into this fascinating class of molecules.

Cyclohepta-1,5-dien-3-yne: A Theoretical Exploration of Molecular Geometry and Ring Strain

For Immediate Release

This technical guide provides a comprehensive theoretical analysis of the molecular geometry and inherent strain of the novel, hypothetical molecule, cyclohepta-1,5-dien-3-yne. This document is intended for researchers, scientists, and professionals in the field of drug development and physical organic chemistry who are interested in the properties of highly strained and reactive cyclic compounds. Due to the anticipated high reactivity of this compound, direct experimental characterization is challenging. Therefore, this guide leverages computational chemistry principles and comparative data from analogous cyclic systems to predict its structural and energetic properties.

Predicted Molecular Geometry

The geometry of this compound is dictated by the competing steric and electronic demands of the sp, sp², and sp³ hybridized carbon atoms within the seven-membered ring. The linear geometry preferred by the C2-C3-C4-C5 alkyne unit is fundamentally incompatible with the constraints of a small ring, leading to significant bond angle distortion.

The carbon framework of this compound consists of:

-

Two sp² hybridized carbons at the C1 and C6 positions.

-

Two sp hybridized carbons at the C3 and C4 positions.

-

Three sp³ hybridized carbons at the C2, C5, and C7 positions.

The ideal bond angles are 120° for the sp² carbons, 180° for the sp carbons, and 109.5° for the sp³ carbons. However, in the seven-membered ring of this compound, these angles will be severely distorted. The C-C≡C-C moiety will be forced to bend significantly from its preferred 180° linear geometry, which is the primary source of the molecule's high ring strain. By comparison, the smallest isolable cycloalkyne, cyclooctyne, has a C-C≡C bond angle of approximately 158.5°.[1] It is anticipated that the bond angle in the smaller this compound would be even more acute.

The presence of the double bonds at C1 and C5 will likely result in a somewhat flattened, non-planar conformation for the ring. The sp³-hybridized C7 methylene group will likely be puckered out of the plane of the double bonds to minimize torsional strain.

Strain Analysis

The total ring strain in this compound is a combination of angle strain, torsional strain, and transannular strain.[2]

-

Angle Strain (Baeyer Strain): This is the most significant contributor to the total strain in this compound. It arises from the deviation of bond angles from their ideal values. The forced bending of the alkyne unit is the largest source of angle strain. Additionally, the sp² and sp³ carbons will also exhibit deviations from their ideal bond angles to accommodate the cyclic structure.

-

Torsional Strain (Pitzer Strain): This strain results from the eclipsing of bonds on adjacent atoms. In the likely conformation of this compound, there will be significant torsional strain between the hydrogens on the sp³ carbons (C2, C5, and C7) and their neighbors.

-

Transannular Strain (Prelog Strain): This type of strain arises from steric repulsion between atoms across the ring. In a seven-membered ring, there is a potential for steric hindrance between the hydrogen atoms on non-adjacent carbons, further contributing to the overall instability of the molecule.

The following diagram illustrates the key contributors to ring strain in the hypothetical this compound molecule.

Quantitative Strain Energy Comparison

While no experimental data exists for this compound, we can estimate its strain energy by comparing it to related cyclic molecules. The strain energy of cycloalkynes increases significantly as the ring size decreases.

| Compound | Ring Size | Strain Energy (kcal/mol) | C-C≡C Bond Angle (°) |

| Cyclooctyne | 8 | ~25 | ~158.5[1] |

| Cycloheptyne | 7 | ~40 | Not Isolated |

| Cyclohexyne | 6 | ~50-60 | Not Isolated |

| Cyclopentyne | 5 | ~70 | Not Isolated |

| This compound (Predicted) | 7 | >40 | <158.5 |

Data for cycloalkynes are from computational studies and experimental trapping. The strain energy for this compound is a theoretical estimation based on trends.

The introduction of sp² centers in the ring, as in this compound, is expected to further increase the ring strain compared to cycloheptyne due to the added rigidity of the double bonds, making the ring less flexible to accommodate the linear alkyne unit.

Synthetic Challenges and Predicted Reactivity

The synthesis of this compound would be a formidable challenge. Methods used for generating other strained cycloalkynes, such as dehydrohalogenation of a vinyl halide or the oxidation of a dihydrazone, could potentially be adapted.[3] However, the high strain and likely extreme reactivity of the target molecule would necessitate low-temperature generation and in-situ trapping.

The reactivity of this compound is predicted to be dominated by its high ring strain. The strained alkyne would be a powerful dienophile and dipolarophile, readily undergoing cycloaddition reactions.[4] Furthermore, the molecule contains an enediyne-like scaffold, suggesting the possibility of undergoing a Bergman-type cyclization to form a highly reactive p-benzyne diradical, a transformation known for its DNA-cleaving properties in naturally occurring antitumor antibiotics.[5][6][7][8]

Experimental Protocols for Analogous Systems

While no specific protocols for this compound exist, the following are generalized methodologies for the synthesis and characterization of strained cycloalkynes:

Synthesis of Strained Cycloalkynes via Dehydrohalogenation:

-

Precursor Synthesis: A suitable vinyl halide precursor, such as 1-chlorocycloheptene for cycloheptyne, is synthesized through standard organic chemistry methods.

-

Base-Induced Elimination: The vinyl halide is treated with a strong, non-nucleophilic base (e.g., potassium tert-butoxide, lithium diisopropylamide) at low temperatures (typically -78 °C).

-

In-situ Trapping: The highly reactive cycloalkyne is generated in the presence of a trapping agent, such as a reactive diene (e.g., 1,3-diphenylisobenzofuran) or an azide, to form a stable cycloadduct.

-

Product Isolation and Characterization: The resulting cycloadduct is isolated using standard chromatographic techniques and characterized by NMR, mass spectrometry, and X-ray crystallography if suitable crystals can be obtained.

Computational Analysis of Strained Systems:

-

Geometry Optimization: The molecular geometry is optimized using density functional theory (DFT) methods, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)).

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that the structure corresponds to a local minimum on the potential energy surface.

-

Strain Energy Calculation: The strain energy is typically calculated using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction equation, to cancel out systematic errors in the calculations.

Conclusion

This compound is predicted to be a highly strained and reactive molecule. Its molecular geometry is characterized by a severely bent alkyne unit, leading to significant angle strain. The total ring strain is expected to be greater than that of cycloheptyne. While its synthesis would be extremely challenging, the potential for unique reactivity, including cycloadditions and Bergman-type cyclizations, makes it an intriguing target for theoretical and, potentially, future experimental investigation. The data and analyses presented in this guide provide a foundational understanding of the properties of this novel cyclic enediyne.

References

- 1. Angle-Strained Sila-Cycloalkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ring strain - Wikipedia [en.wikipedia.org]

- 3. Cycloalkyne - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 6. Computational studies on the cyclizations of enediynes, enyne-allenes, and related polyunsaturated systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Angle distortion model for predicting enediyne activation towards Bergman cyclization: an alternate to the distance theory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclic enediynes and enyne-allenes containing additional functionalities [openscholar.uga.edu]

The Exploration of Cycloheptyne Derivatives and Analogues: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cycloheptyne and its derivatives have emerged as powerful tools in chemical biology, medicinal chemistry, and materials science. Their inherent ring strain makes them highly reactive in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a cornerstone of bioorthogonal chemistry. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of cycloheptyne derivatives and their analogues, with a focus on their utility for researchers, scientists, and drug development professionals.

Synthesis of Cycloheptyne Derivatives

The synthesis of stable and reactive cycloheptyne derivatives is crucial for their application. Several strategies have been developed to access these strained alkynes, often involving multi-step sequences.

Tetramethylthiacycloheptyne Sulfoximine (TMTHSI)

A prominent example is the synthesis of tetramethylthiacycloheptyne sulfoximine (TMTHSI), a highly reactive and water-soluble cycloheptyne. The synthesis typically starts from commercially available materials and involves key steps such as acyloin condensation, Swern oxidation, and a one-pot reduction/oxidation to form the final sulfoximine-containing cycloheptyne ring.

Dibenzoselenacycloheptyne

Dibenzoselenacycloheptynes represent another class of cycloheptyne analogues. Their synthesis can be achieved in a few steps from commercially available reagents. These compounds exhibit unique reactivity, including the ability to abstract hydrogen atoms from solvents, suggesting a radical mechanism.

Cycloheptenone Derivatives

Cycloheptenone derivatives, which are structurally related analogues, can be synthesized through various methods, including ring-expansion strategies from smaller cyclic ketones like cyclopentanone or cyclohexanone. One common approach involves the formation of a bicyclo[3.2.0]heptanone intermediate followed by acid-catalyzed rearrangement.

Reactivity and Applications in Bioconjugation

The primary application of cycloheptyne derivatives lies in their rapid and specific reactivity in SPAAC reactions. This copper-free click chemistry variant is ideal for biological applications where the toxicity of a copper catalyst is a concern.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The high ring strain of the seven-membered ring in cycloheptynes significantly lowers the activation energy for the [3+2] cycloaddition with azides, leading to the formation of a stable triazole linkage. This reaction is highly efficient and bioorthogonal, meaning it proceeds with high selectivity in complex biological environments without interfering with native biochemical processes.

Antibody-Drug Conjugates (ADCs)

A key application in drug development is the synthesis of antibody-drug conjugates (ADCs). Cycloheptyne derivatives can be incorporated into either the antibody or the drug molecule, while the corresponding azide is attached to the other component. The SPAAC reaction then facilitates the precise and stable conjugation of the cytotoxic payload to the antibody, enabling targeted drug delivery to cancer cells.

Cell Surface Labeling and In Vivo Imaging

The bioorthogonality of the SPAAC reaction with cycloheptynes makes it a valuable tool for labeling biomolecules on the surface of living cells. This enables the study of cellular processes in real-time. Furthermore, by conjugating imaging agents such as fluorescent dyes or radioisotopes, cycloheptyne derivatives can be used for in vivo imaging applications to track the distribution and localization of biomolecules in living organisms.[1][2][3]

Quantitative Data

The following tables summarize key quantitative data for representative cycloheptyne derivatives and their reactions.

Table 1: Synthesis Yields of Key Cycloheptyne Precursors

| Compound/Intermediate | Starting Material | Key Transformation | Yield (%) | Reference |

| TMTHSI-succinic acid | TMTHSI | Derivatization with succinic anhydride | 66 | [4] |

| 2-Cyclohepten-1-one | 1-Trimethylsilyloxycyclohexene | One-carbon ring expansion | 78-82 | [4] |

Table 2: Second-Order Rate Constants for SPAAC Reactions

| Cycloalkyne | Azide | Solvent | Rate Constant (M⁻¹s⁻¹) | Reference |

| Tetramethylthiacycloheptyne (TMTH) | Iminosydnone | DMSO | 29.2 | [4] |

| Dibenzocyclooctyne (DBCO) | Iminosydnone | DMSO | 1.47 | [4] |

| Bicyclononyne (BCN) | Benzyl azide | Various | ~0.002 - 1 | [5] |

| [9+1]CPP | Benzyl azide | DMSO-d6 | 2.2 x 10⁻³ | [6] |

| [11+1]CPP | Benzyl azide | DMSO-d6 | 4.5 x 10⁻⁴ | [6] |

| fluor[11+1]CPP | Benzyl azide | DMSO-d6 | 4.7 x 10⁻³ | [6] |

| m[9+1]CPP | Benzyl azide | DMSO-d6 | 9.6 x 10⁻³ | [6] |

Experimental Protocols

Detailed experimental protocols are essential for the successful synthesis and application of cycloheptyne derivatives. Below are representative methodologies for key experimental procedures.

General Procedure for the Synthesis of 2-Cyclohepten-1-one via Ring Expansion

-

Preparation of 1-Trimethylsilyloxycyclohexene: A solution of cyclohexanone in N,N-dimethylformamide is treated with triethylamine and chlorotrimethylsilane. The mixture is heated under reflux, then cooled and diluted with pentane to precipitate triethylamine hydrochloride. The filtrate is concentrated, and the residue is distilled to yield 1-trimethylsilyloxycyclohexene.

-

Cyclopropanation: The silyl enol ether is then subjected to a cyclopropanation reaction.

-

Ring Expansion and Dehydrogenation: The resulting trimethylsilyloxycyclopropane is treated with iron(III) chloride to induce cleavage of the central bond. The crude product is then dissolved in methanol saturated with sodium acetate and heated at reflux to effect dehydrogenation. After workup and distillation, 2-cyclohepten-1-one is obtained as a colorless liquid.[4]

General Protocol for Antibody-Drug Conjugate (ADC) Synthesis via SPAAC

-

Antibody Functionalization: The antibody is first functionalized with an azide group. This can be achieved by reacting lysine residues on the antibody with an NHS-azide reagent. The modified antibody is then purified using a desalting column.[7][8]

-

Drug-Linker Preparation: A stock solution of the cycloheptyne-functionalized drug-linker (e.g., a DBCO-drug conjugate) is prepared in an organic solvent such as DMSO.[7][8]

-

Conjugation Reaction: The azide-functionalized antibody is mixed with an excess of the DBCO-drug linker solution. The reaction is typically incubated at room temperature for a few hours.[7][8]

-

Purification: The resulting ADC is purified to remove the excess, unreacted drug-linker. This is commonly done using a desalting column or a protein concentrator with an appropriate molecular weight cutoff.[7][8]

-

Characterization: The final ADC is characterized to determine the drug-to-antibody ratio (DAR) and to confirm its purity and functionality.

Visualizations

The following diagrams illustrate key workflows and relationships in the exploration and application of cycloheptyne derivatives.

Caption: Synthetic workflow for Tetramethylthiacycloheptyne Sulfoximine (TMTHSI).

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using SPAAC.

References

- 1. Bioconjugation for In Vivo Imaging - Creative Biolabs [creative-biolabs.com]

- 2. The Application of Bio-orthogonality for In Vivo Animal Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioorthogonal chemistry may enable in vivo imaging for nucleic acids - AIP.ORG [aip.org]

- 4. orgsyn.org [orgsyn.org]

- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

Computational Modeling of Cyclohepta-1,5-dien-3-yne Intermediates: A Technical Guide

Abstract

Cyclohepta-1,5-dien-3-yne is a highly reactive, non-planar cyclic dienyne intermediate that has garnered significant interest in the fields of organic synthesis and drug development due to its unique electronic structure and potential as a precursor in the synthesis of complex molecular architectures. The transient nature of this intermediate makes its experimental characterization challenging, thus highlighting the critical role of computational modeling in understanding its structure, stability, and reactivity. This technical guide provides a comprehensive overview of the computational methodologies employed to study this compound and related cyclic dienynes. It is intended for researchers, scientists, and professionals in drug development who are interested in the theoretical investigation of such reactive intermediates. This document outlines the prevalent computational approaches, summarizes key quantitative data from analogous systems, and presents detailed theoretical protocols.

Introduction

Reactive intermediates are fleeting molecular entities that are crucial in defining the course of chemical reactions. Among these, cyclic dienynes have emerged as a fascinating class of compounds. This compound, with its seven-membered ring containing both double and triple bonds, presents a unique combination of ring strain and electronic delocalization. Its high reactivity is attributed to the significant deviation of the alkyne geometry from linearity, making it a potent electrophile and dienophile.

Computational chemistry provides an indispensable toolkit for elucidating the properties of such transient species. Through methods like Density Functional Theory (DFT) and ab initio calculations, it is possible to predict geometric parameters, vibrational frequencies, and thermodynamic stabilities, as well as to map out reaction pathways involving these intermediates. This guide will delve into the computational modeling of this compound, offering a detailed look at the theoretical underpinnings and practical applications of these methods.

Computational Methodologies

The accurate computational modeling of strained cyclic systems like this compound requires a careful selection of theoretical methods and basis sets. The methodologies outlined below are based on established practices for analogous cyclic enediyne and dienyne systems.

Density Functional Theory (DFT)

DFT is the most widely used computational method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost.

-

Functionals: The choice of the exchange-correlation functional is critical. For systems prone to significant electron correlation effects, hybrid functionals are often preferred.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a popular hybrid functional that often provides reliable geometries and energies for a wide range of organic molecules.

-

M06-2X (Minnesota, 2006, with 2X amount of HF exchange): This functional is known to perform well for systems with non-covalent interactions and for thermochemistry and kinetics.

-

ωB97X-D: This is a range-separated hybrid functional with empirical dispersion correction, which is important for accurately modeling larger systems where van der Waals interactions are significant.

-

-

Basis Sets: The basis set determines the flexibility of the atomic orbitals used in the calculation.

-

Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are commonly used for geometry optimizations and frequency calculations of organic molecules. The inclusion of polarization (d) and diffuse (+) functions is important for describing the electron distribution in strained and unsaturated systems.

-

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy single-point energy calculations.

-

Ab Initio Methods

While more computationally expensive, ab initio methods provide a systematically improvable and benchmark-able approach.

-

Møller-Plesset Perturbation Theory (MP2): This is the simplest ab initio method that includes electron correlation and is often used for geometry optimizations and frequency calculations.

-

Coupled Cluster Theory (e.g., CCSD(T)): This method is considered the "gold standard" for its high accuracy in calculating electronic energies. Due to its computational cost, it is typically used for single-point energy calculations on geometries optimized at a lower level of theory.

Solvation Models

To simulate the effect of a solvent, implicit solvation models are commonly employed.

-

Polarizable Continuum Model (PCM): This is a widely used model where the solvent is represented as a continuous dielectric medium.

-

SMD (Solvation Model based on Density): This is a universal solvation model that is parameterized for a wide range of solvents.

Predicted Properties and Reactivity

Due to the lack of direct experimental data on this compound, its properties are predicted based on computational studies of analogous cyclic dienynes and alkynes.

Geometric Parameters

The geometry of this compound is expected to be significantly distorted from idealized bond lengths and angles. The alkyne unit will be bent to accommodate the seven-membered ring, leading to high strain energy.

| Parameter | Predicted Value (B3LYP/6-31G(d)) |

| C≡C bond length | ~1.22 - 1.24 Å |

| C-C≡C bond angle | ~140° - 150° |

| C=C bond length | ~1.34 - 1.36 Å |

| Ring Strain Energy | High (qualitative) |

Table 1: Predicted geometric parameters for this compound based on calculations of analogous cyclic alkynes.

Vibrational Frequencies

The calculated vibrational spectrum can be a key tool for the experimental identification of this intermediate. The C≡C stretching frequency is a particularly important diagnostic tool.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C≡C stretch (strained) | ~1800 - 1900 |

| C=C stretch | ~1600 - 1650 |

Table 2: Predicted key vibrational frequencies for this compound. The strained nature of the alkyne is expected to lower its stretching frequency compared to a linear alkyne (~2100-2260 cm⁻¹).

Reaction Pathways

Computational modeling can be used to explore the potential reaction pathways of this compound.

-

Cope Rearrangement: A[1][1]-sigmatropic rearrangement is a plausible transformation for this intermediate, potentially leading to a bicyclic allene.

-

Cycloaddition Reactions: The strained alkyne is expected to be a highly reactive dienophile and dipolarophile in cycloaddition reactions.

-

Nucleophilic Addition: The electrophilicity of the strained alkyne makes it susceptible to attack by nucleophiles.

Detailed Computational Protocol

This section provides a step-by-step protocol for performing DFT calculations on this compound.

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Input Structure Generation:

-

Build an initial 3D structure of this compound using a molecular editor. Ensure the correct connectivity and a reasonable initial geometry.

-

-

Geometry Optimization:

-

Perform a geometry optimization to find the minimum energy structure.

-

Method: B3LYP

-

Basis Set: 6-31G(d)

-

Keywords (Gaussian): Opt # B3LYP/6-31G(d)

-

-

Frequency Calculation:

-

Perform a frequency calculation at the same level of theory as the optimization to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the vibrational spectrum.

-

Keywords (Gaussian): Freq # B3LYP/6-31G(d)

-

-

High-Accuracy Single-Point Energy Calculation (Optional):

-

To obtain a more accurate energy, perform a single-point energy calculation on the optimized geometry using a higher level of theory.

-

Method: M06-2X or CCSD(T)

-

Basis Set: cc-pVTZ

-

Keywords (Gaussian): # M062X/cc-pVTZ SP Geom=Check

-

-

Solvation Effects (Optional):

-

To include the effect of a solvent, add the SCRF=(PCM, Solvent=solvent_name) keyword to the calculation.

-

Experimental Protocols for Analogue Systems

While the focus of this guide is computational, understanding the experimental context is crucial. The generation and trapping of highly reactive cyclic alkynes often involve the following strategies:

-

Generation via Elimination Reactions: Strained cycloalkynes can be generated in situ through elimination reactions from suitable precursors, such as vinyl triflates.

-

Trapping with Reactive Partners: Due to their short lifetimes, these intermediates are typically trapped with highly reactive dienes (e.g., furan, cyclopentadiene) or azides in cycloaddition reactions.

A general experimental workflow for the generation and trapping of a reactive cycloalkyne is depicted below.

Visualizations of Reaction Pathways

The following diagrams, generated using Graphviz, illustrate key conceptual and reaction pathways relevant to the computational study of this compound.

Computational Workflow

The logical flow of a typical computational investigation of a reactive intermediate is shown below.

Potential Cope Rearrangement

A plausible intramolecular reaction for this compound is a[1][1]-sigmatropic (Cope) rearrangement.

Conclusion

The computational modeling of this compound intermediates is a powerful approach to understanding their intrinsic properties and reactivity. This guide has provided an overview of the key computational methodologies, predicted properties, and potential reaction pathways for this challenging yet fascinating molecule. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers embarking on the computational investigation of this and other reactive intermediates. As computational methods continue to evolve in accuracy and efficiency, their role in complementing and guiding experimental studies in organic chemistry and drug development will undoubtedly continue to grow.

References

Methodological & Application

Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Utilizing Strained Cycloalkynes

A Note on Cyclohepta-1,5-dien-3-yne: While the inquiry specified this compound, a thorough review of the scientific literature did not yield specific applications or detailed protocols for this particular molecule in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It is possible that this is a less common or novel reagent. However, the principles and applications of SPAAC are well-established with a variety of other strained cycloalkynes, most notably cyclooctyne derivatives. This document will therefore provide a comprehensive overview and detailed protocols for SPAAC using widely adopted and well-characterized cyclooctynes as exemplary reagents. The methodologies and principles described herein are broadly applicable and should serve as a valuable guide for researchers interested in applying SPAAC in their work.

Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for a toxic copper catalyst.[1] The reaction's success hinges on the use of a strained cycloalkyne, which readily undergoes a [3+2] cycloaddition with an azide-functionalized molecule, forming a stable triazole linkage.[1][2] The inherent ring strain of the cycloalkyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and pH.[1] This unique reactivity has propelled SPAAC to the forefront of bioconjugation techniques for applications ranging from live-cell imaging to drug delivery and proteomics.

Applications of Cyclooctyne-Mediated SPAAC

The versatility of SPAAC has led to its adoption in a multitude of research areas:

-

Bioconjugation: The specific and efficient nature of SPAAC makes it ideal for labeling proteins, nucleic acids, lipids, and glycans. This allows for the attachment of various probes, such as fluorophores, biotin, or drug molecules, to biomolecules of interest for subsequent study or application.

-

Live-Cell Imaging: By introducing an azide-bearing metabolic precursor to cells, specific biomolecules can be tagged with an azide. Subsequent treatment with a cyclooctyne-fluorophore conjugate allows for the visualization of these molecules in their native environment, providing insights into dynamic cellular processes.

-

Drug Delivery and Targeting: SPAAC can be used to conjugate targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or to assemble complex drug delivery systems in situ. This approach enhances the specificity and efficacy of therapeutic agents.

-

Proteomics and Activity-Based Protein Profiling (ABPP): SPAAC is employed to attach reporter tags to azide-modified activity-based probes that have covalently labeled active enzymes. This enables the enrichment and identification of enzyme targets in complex proteomes.

Quantitative Data for Common Cyclooctynes in SPAAC

The choice of cyclooctyne is critical as it dictates the reaction kinetics and stability. Below is a summary of second-order rate constants for the reaction of various cyclooctynes with a model azide (e.g., benzyl azide).

| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |

| Bicyclononyne | BCN | ~0.1 - 1.0 | Good balance of reactivity and stability; widely used.[2] |

| Dibenzocyclooctynol | DIBO | ~0.3 - 1.5 | High reactivity and stability; possesses a handle for further functionalization.[1][3] |

| Azadibenzocyclooctyne | ADIBO / DIBAC | ~1.0 - 3.0 | Very high reactivity due to increased ring strain. |

| Dihydrodibenzocyclooctyne | DIBOAC | ~0.1 - 0.5 | More stable than DIBO, with slightly lower reactivity. |

Note: Rate constants can vary depending on the specific azide, solvent, and temperature.

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation of a Protein

This protocol describes a general method for labeling an azide-modified protein with a cyclooctyne-functionalized reporter molecule (e.g., a fluorophore).

Materials:

-

Azide-modified protein (e.g., produced by metabolic labeling or site-specific incorporation of an azide-bearing amino acid) in a suitable buffer (e.g., PBS, pH 7.4).

-

Cyclooctyne-reporter conjugate (e.g., BCN-Fluorophore) dissolved in a compatible solvent (e.g., DMSO).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Size-exclusion chromatography columns (e.g., PD-10) for purification.

Procedure:

-

Preparation of Reactants:

-

Dissolve the azide-modified protein in PBS to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of the cyclooctyne-reporter conjugate in DMSO at a concentration of 1-10 mM.

-

-

SPAAC Reaction:

-

To the protein solution, add the cyclooctyne-reporter stock solution to achieve a 5- to 20-fold molar excess of the cyclooctyne over the protein. The final concentration of DMSO should ideally be kept below 5% (v/v) to avoid protein denaturation.

-

Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactivity of the cyclooctyne and the concentration of the reactants.

-

-

Purification of the Labeled Protein:

-

Remove the excess, unreacted cyclooctyne-reporter by size-exclusion chromatography.

-

Equilibrate a PD-10 desalting column with PBS according to the manufacturer's instructions.

-

Apply the reaction mixture to the column and elute with PBS.

-

Collect the fractions containing the labeled protein. The protein will typically elute in the void volume.

-

-

Characterization:

-

Confirm successful conjugation and determine the labeling efficiency using techniques such as SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or UV-Vis spectroscopy (to measure the absorbance of the protein and the reporter).

-

Protocol 2: Live-Cell Imaging using SPAAC

This protocol outlines the metabolic labeling of cellular glycans with an azide-functionalized sugar and subsequent fluorescent labeling via SPAAC.

Materials:

-

Mammalian cells in culture.

-

Cell culture medium appropriate for the cell line.

-

Azide-modified sugar precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) dissolved in DMSO.

-

Cyclooctyne-fluorophore conjugate (e.g., DIBO-488) dissolved in DMSO.

-

PBS, pH 7.4.

-

Fixative solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), optional.

-

Mounting medium with DAPI.

-

Fluorescence microscope.

Procedure:

-

Metabolic Labeling:

-

Plate cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

The next day, replace the medium with fresh medium containing the azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz).

-

Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide into cellular glycans.

-

-

SPAAC Labeling:

-

Wash the cells three times with warm PBS.

-

Add the cyclooctyne-fluorophore conjugate, diluted in cell culture medium to a final concentration of 10-50 µM.

-

Incubate for 30-60 minutes at 37°C.

-

-

Cell Fixation and Imaging:

-

Wash the cells three times with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

(Optional) If intracellular targets are to be visualized, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

-

Visualizations

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: Experimental workflow for protein bioconjugation using SPAAC.

Caption: Conceptual workflow for studying signaling pathways with SPAAC.

References

Application Notes and Protocols for Strained Cycloalkynes in Bioorthogonal Chemistry

A-101 | For Research Use Only

Introduction

These application notes provide detailed protocols and supporting data for the use of strained cycloalkynes in bioorthogonal chemistry. While the specific query for "cyclohepta-1,5-dien-3-yne" does not correspond to a commonly used reagent in this field, the principles of strain-promoted azide-alkyne cycloaddition (SPAAC) are central to bioorthogonal chemistry and primarily employ strained eight-membered ring cyclooctynes. This document will focus on the application of these widely-used and well-characterized reagents.

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] One of the most prominent examples of bioorthogonal chemistry is the strain-promoted azide-alkyne cycloaddition (SPAAC), a reaction that occurs between a strained cyclooctyne and an azide to form a stable triazole linkage.[2][3] This reaction is highly specific and can be carried out at physiological temperatures and pH, making it an ideal tool for labeling and visualizing biomolecules in their native environment.[4]

This technology involves a two-step process: first, a biomolecule of interest is metabolically or chemically tagged with an azide group. Then, a strained cyclooctyne conjugated to a probe (e.g., a fluorophore or a biotin tag) is introduced, which then selectively reacts with the azide-modified biomolecule.[5]

Featured Reagents: A Comparison

Several strained cyclooctynes have been developed for SPAAC, each with distinct reactivity, stability, and hydrophobicity. The choice of reagent often depends on the specific application. Below is a summary of some of the most common strained cyclooctynes.

| Reagent Name (Abbreviation) | Structure | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Key Features |

| Dibenzocyclooctyne (DIBO) | DIBO Structure | ~0.3 | Good reactivity and stability.[1][6] |

| Dibenzoazacyclooctyne (DBCO/DIBAC) | DBCO/DIBAC Structure | ~0.7-1.0 | Higher reactivity than DIBO, widely used.[1][4] |

| Bicyclo[6.1.0]non-4-yne (BCN) | BCN Structure | ~0.6-1.0 | Compact and highly reactive, particularly with aryl azides.[4][7] |

| Difluorinated Cyclooctyne (DIFO) | DIFO Structure | ~0.4 | Increased reactivity due to fluorine substitution.[1] |

| Biarylazacyclooctynone (BARAC) | BARAC Structure | ~0.9 | High reactivity, suitable for in vivo imaging.[3] |

Note: Reaction rates can vary depending on the specific azide, solvent, temperature, and pH. The values presented here are approximate and for comparison purposes.[2][8]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans and Fluorescence Microscopy

This protocol describes the metabolic labeling of sialic acid residues on the surface of cultured mammalian cells with an azido sugar, followed by SPAAC with a fluorescently-labeled cyclooctyne for visualization by microscopy.[9][10][11][12]

Materials:

-

Mammalian cell line of choice (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

Phosphate-buffered saline (PBS)

-

DBCO-Fluorophore conjugate (e.g., DBCO-Alexa Fluor 488)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Metabolic Labeling:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Prepare a stock solution of Ac₄ManNAz in DMSO.

-

Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.

-

Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido sugar into cell surface glycans.[12]

-

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

-

Wash the cells twice with warm PBS.

-

Prepare a solution of the DBCO-fluorophore conjugate in complete cell culture medium at a final concentration of 10-25 µM.

-

Incubate the cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C.[12]

-

-

Cell Fixation and Staining:

-

Wash the cells three times with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular staining is desired.

-

Wash the cells twice with PBS.

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash the cells three times with PBS.

-

-

Imaging:

-

Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

-

Protocol 2: Labeling of Azide-Modified Proteins for In-Gel Fluorescence Analysis

This protocol details the labeling of a purified protein containing a genetically encoded azide-bearing unnatural amino acid with a cyclooctyne-fluorophore conjugate for detection by in-gel fluorescence.

Materials:

-

Purified azide-modified protein

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Cyclooctyne-fluorophore conjugate (e.g., BCN-Cy5)

-

SDS-PAGE loading buffer

-

Polyacrylamide gel

-

Fluorescence gel scanner

Procedure:

-

SPAAC Reaction:

-

Prepare a solution of the azide-modified protein in the reaction buffer at a concentration of 1-10 µM.

-

Add the cyclooctyne-fluorophore conjugate to the protein solution to a final concentration of 100-200 µM.

-

Incubate the reaction mixture for 1-4 hours at room temperature or 37°C, protected from light.

-

-

SDS-PAGE Analysis:

-

Add SDS-PAGE loading buffer to the reaction mixture.

-

Heat the samples at 95°C for 5 minutes.

-

Load the samples onto a polyacrylamide gel and perform electrophoresis.

-

-

In-Gel Fluorescence Scanning:

-

After electrophoresis, carefully remove the gel from the apparatus.

-

Wash the gel briefly with deionized water.

-

Scan the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Visualizations

Caption: General workflow for bioorthogonal labeling using SPAAC.

Caption: Metabolic pathway for labeling glycans with azido sugars.

Caption: Factors influencing the choice of a strained cyclooctyne.

References

- 1. researchgate.net [researchgate.net]

- 2. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research-portal.uu.nl [research-portal.uu.nl]

- 7. researchgate.net [researchgate.net]

- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Seven-Membered Ring Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. The reaction's driving force is the relief of ring strain in a cycloalkyne upon undergoing a 1,3-dipolar cycloaddition with an azide to form a stable triazole linkage. While various strained cyclooctynes have been extensively studied and utilized, seven-membered ring cycloalkynes have emerged as a reactive and valuable class of reagents for SPAAC.

Initial exploration for cyclohepta-1,5-dien-3-yne did not yield established protocols for its use in click chemistry, suggesting it may not be a readily available or commonly employed reagent for this purpose. Therefore, these application notes will focus on a well-characterized and reactive seven-membered ring strained alkyne: 3,3,6,6-tetramethylthiacycloheptyne (TMTH) . TMTH and its derivatives have demonstrated rapid reaction kinetics and good stability, making them excellent tools for researchers, scientists, and drug development professionals.[1][2]

Core Concepts of TMTH-Mediated SPAAC

The reactivity of TMTH in SPAAC is attributed to the significant ring strain of the seven-membered ring containing a triple bond. This inherent strain lowers the activation energy of the cycloaddition with azides, allowing the reaction to proceed rapidly at physiological temperatures and in aqueous solutions. The methyl groups at the propargylic positions provide steric shielding to the alkyne, which can minimize unwanted side reactions.[2]

Data Presentation

The following table summarizes key quantitative data for the reaction of 3,3,6,6-tetramethylthiacycloheptyne (TMTH) with benzyl azide, a common model system for evaluating SPAAC kinetics.

| Cycloalkyne | Azide | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| 3,3,6,6-tetramethylthiacycloheptyne (TMTH) | Benzyl Azide | CD₃CN | 4.0 ± 0.4 | [2] |

Experimental Protocols

Protocol 1: Synthesis of 3,3,6,6-tetramethylthiacycloheptyne (TMTH)

The synthesis of TMTH can be achieved from commercially available starting materials. The following is a general outline of a synthetic route. For a detailed, step-by-step procedure, please refer to the primary literature.[1]

General Synthetic Scheme:

A common synthetic route to the TMTH core involves the preparation of a thiopanedione intermediate, followed by conversion to a bishydrazone, and subsequent cyclization to form the strained cycloheptyne ring.[3]

Materials:

-

3-chloro-2,2-dimethylpropionic acid (starting material for a multi-step synthesis)

-

Reagents for acyloin condensation, Swern oxidation, and hydrazone formation.

-

Oxidizing agents for the final cyclization step.

-

Appropriate solvents for each synthetic step (e.g., THF, dichloromethane).

-

Standard laboratory glassware and purification equipment (e.g., chromatography columns).

Procedure Outline:

-

Synthesis of the diester precursor: Starting from 3-chloro-2,2-dimethylpropionic acid, a diester is synthesized.

-

Acyloin condensation: The diester undergoes an intramolecular acyloin condensation to form a cyclic acyloin.

-

Oxidation: The acyloin is oxidized to the corresponding diketone (a thiopanedione).

-

Hydrazone formation: The diketone is reacted with hydrazine to form the bishydrazone.

-

Cyclization to TMTH: The bishydrazone is treated with an oxidizing agent to yield the final product, 3,3,6,6-tetramethylthiacycloheptyne (TMTH).

Purification and Characterization:

The final product is purified by column chromatography. Characterization is typically performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for TMTH-Mediated SPAAC Bioconjugation

This protocol describes a general method for labeling an azide-modified biomolecule with a TMTH-functionalized reporter molecule.

Materials:

-

Azide-modified biomolecule (e.g., protein, nucleic acid) in a suitable buffer (e.g., PBS, pH 7.4).

-

TMTH-functionalized reporter molecule (e.g., TMTH-fluorophore, TMTH-biotin).

-

Aqueous buffer (e.g., Phosphate-Buffered Saline - PBS).

-

Standard laboratory equipment (e.g., microcentrifuge tubes, rotator).

Procedure:

-

Prepare Solutions:

-

Dissolve the azide-modified biomolecule in the chosen aqueous buffer to a final concentration typically in the µM to low mM range.

-

Dissolve the TMTH-functionalized reporter molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule solution with the TMTH-functionalized reporter molecule. A slight excess of the TMTH reagent (e.g., 1.2 to 5 equivalents) is often used to ensure complete labeling of the azide.

-

The final concentration of the reactants will depend on the specific application and the rate of the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to a few hours, depending on the concentrations of the reactants.[2]

-

Gentle mixing on a rotator during incubation can improve reaction efficiency.

-

-

Analysis and Purification:

-

Monitor the progress of the reaction using an appropriate analytical technique, such as SDS-PAGE with fluorescence imaging (for fluorescently tagged biomolecules), mass spectrometry, or HPLC.

-

Purify the labeled biomolecule from excess TMTH reagent and byproducts using methods like size-exclusion chromatography, dialysis, or spin filtration.

-

Visualizations

Caption: Reaction mechanism of TMTH-mediated SPAAC.

Caption: General experimental workflow for TMTH bioconjugation.

References

- 1. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiacycloalkynes for Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2020013696A1 - Thiocycloheptyne derivatives and their use - Google Patents [patents.google.com]

Application Notes and Protocols: Cyclohepta-1,5-dien-3-yne and its Analogs as Tools for In Vivo Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bioorthogonal chemistry has revolutionized the study of biological processes in their native environments. These reactions involve pairs of functional groups that react selectively and efficiently with each other under physiological conditions without interfering with endogenous biochemical processes.[1][2] One of the most powerful classes of bioorthogonal reactions is the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction.[1] Strained cycloalkynes, such as derivatives of cyclooctyne and potentially cycloheptyne, are key reagents in SPAAC due to their high reactivity with azides, which can be metabolically incorporated into biomolecules of interest.[3][4] This technology enables the precise labeling and imaging of various biomolecules, including glycans, lipids, and proteins, in living cells and organisms.[1][2]

This document provides an overview of the application of strained cycloalkynes, as exemplified by cyclooctyne derivatives, for in vivo imaging, with a focus on fluorescence and Positron Emission Tomography (PET) imaging.

Principle of Bioorthogonal Imaging with Strained Cycloalkynes

The core principle involves a two-step labeling process. First, a biomolecule of interest is tagged with an azide group using metabolic labeling or antibody conjugation. Subsequently, a strained cycloalkyne, conjugated to an imaging probe (e.g., a fluorophore or a radiotracer), is introduced. The strained alkyne reacts specifically with the azide via SPAAC, leading to the covalent attachment of the imaging probe to the target biomolecule. This allows for highly specific visualization of the target in a complex biological environment.

Quantitative Data Presentation

The efficacy of a bioorthogonal reaction for in vivo imaging is largely determined by its reaction kinetics. Faster reaction rates allow for the use of lower concentrations of labeling reagents, minimizing potential toxicity and background signal. The table below summarizes the second-order rate constants for the reaction of various strained cycloalkynes with an azide, demonstrating the range of reactivities available.

| Strained Alkyne Derivative | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Cyclooctyne | Azide | ~10⁻³ | [5] |